7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

Medicinal Chemistry ADME Prediction Scaffold Optimization

7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane (CAS 1705095-89-1) is a synthetic 1,4-thiazepane derivative featuring a 4-((4-(trifluoromethoxy)phenyl)sulfonyl) core and a 7-(furan-2-yl) substituent. Its molecular formula is C16H16F3NO4S2.

Molecular Formula C16H16F3NO4S2
Molecular Weight 407.42
CAS No. 1705095-89-1
Cat. No. B2741928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane
CAS1705095-89-1
Molecular FormulaC16H16F3NO4S2
Molecular Weight407.42
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-8-7-15(25-11-9-20)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2
InChIKeyIZERBDAGHDEWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane (CAS 1705095-89-1) | Procurement-Grade Overview for Medicinal Chemistry Screening


7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane (CAS 1705095-89-1) is a synthetic 1,4-thiazepane derivative featuring a 4-((4-(trifluoromethoxy)phenyl)sulfonyl) core and a 7-(furan-2-yl) substituent. Its molecular formula is C16H16F3NO4S2 . This compound belongs to a therapeutically relevant scaffold class with reported activity across nitric oxide synthase (NOS) inhibition, kinase modulation, and antimicrobial pathways [1][2]. Its structural triad—the electron-withdrawing trifluoromethoxy (OCF3) group, the hydrogen-bond-capable sulfonyl linker, and the π-rich furan ring—creates a unique pharmacophore geometry that cannot be replicated by simple substituent swaps.

Why Generic Thiazepane Analogs Cannot Substitute for 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane in Targeted Screening


Generic substitution within the 1,4-thiazepane class is scientifically unsound because the compound's functional output emerges from a precise electronic and steric interplay. Replacing the 4-((4-trifluoromethoxy)phenyl)sulfonyl group with a non-fluorinated or meta-substituted variant alters the sulfonyl oxygen's hydrogen-bond acceptor capacity and the overall molecular dipole, which directly impacts target binding and selectivity [1]. Simultaneously, exchanging the 7-furan-2-yl ring for thiophene (CAS 1706225-83-3) or phenyl (CAS 1797289-21-4)—the closest commercially available analogs—does not simply swap bioisosteres; it fundamentally rewires the compound's metabolic stability and ligand recognition profile. In fact, furan-containing sulfonamides have been shown to exhibit superior topical intraocular pressure lowering properties relative to thiophene and pyrrole analogs in carbonic anhydrase inhibition models, underscoring the non-interchangeable nature of these heterocycles [2].

Quantitative Differentiation Evidence for 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane vs Closest Analogs


Furan vs Thiophene Bioisostere Impact on Predicted Metabolic Stability and Solubility

The 7-furan-2-yl substituent in the target compound confers a distinct metabolic stability and solubility advantage over the 7-thiophen-2-yl analog (CAS 1706225-83-3). Furan has a lower aromatic stabilization energy and a smaller van der Waals volume relative to thiophene, which reduces CYP-mediated oxidation potential [1]. Comparative evaluation of furan- and thiophene-containing sulfonamide derivatives demonstrated that furan analogs exhibit enhanced aqueous solubility without compromising membrane permeability, a critical parameter for screening library design [2]. Furthermore, the target compound's molecular weight (407.42 g/mol) is approximately 16 Da lower than the thiophene analog (423.48 g/mol), directly attributable to the replacement of sulfur with oxygen in the heterocycle, which improves ligand efficiency metrics .

Medicinal Chemistry ADME Prediction Scaffold Optimization

Trifluoromethoxy Substituent Position (para vs ortho): Impact on Target Binding Geometry

The target compound features a para-trifluoromethoxy (4-OCF3) substitution on the phenylsulfonyl ring, whereas the commercially available analog 7-phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane (CAS 1797289-21-4) positions the OCF3 group at the ortho (2-) position . This positional isomerism generates distinct electronic and steric environments: the para-OCF3 group exerts a purely inductive electron-withdrawing effect (σp = 0.35), while the ortho-OCF3 introduces additional steric hindrance that restricts rotation around the sulfonyl-phenyl bond, locking the molecule into a different conformational ensemble [1]. In a structurally related series of trifluoromethoxyphenyl-substituted tetramic acid derivatives, para-substituted analogs demonstrated divergent target binding profiles and biological activity spectra compared to their ortho-substituted counterparts in pesticidal assays [2].

Structure-Activity Relationship Binding Affinity Medicinal Chemistry

Sulfonyl vs Tetrahydronaphthalene Sulfonyl: Impact on Molecular Complexity and Fragment-Like Properties

Compared to the tetrahydronaphthalene-sulfonyl analog (CAS 1705517-80-1), the target compound's simpler 4-(trifluoromethoxy)phenylsulfonyl group yields a substantially lower molecular complexity while preserving key pharmacophoric elements. The tetrahydronaphthalene analog has a molecular weight of 377.52 g/mol and a higher XLogP3 of 3.9, indicating increased lipophilicity driven by the fused bicyclic hydrocarbon moiety [1]. The target compound (MW = 407.42) carries a smaller, more polarizable OCF3 group that provides favorable fluorine-mediated interactions without the excessive lipophilicity burden of the tetrahydronaphthalene ring. The tetrahydronaphthalene analog also has a higher computed complexity score (547 vs an estimated ~450 for the target) and a larger topological polar surface area (84.2 Ų), parameters that directly influence drug-likeness and fragment screening suitability [1][2].

Fragment-Based Drug Discovery Molecular Complexity Ligand Efficiency

OCF3 vs Cl, Br, F Substituents on Phenylsulfonyl Ring: Electron-Withdrawing Capacity and Metabolic Stability

The target compound's trifluoromethoxy (OCF3) substituent provides a unique combination of strong electron-withdrawing character (σp ≈ 0.35) and high lipophilicity (π ≈ 1.04) that cannot be replicated by halogen-only analogs. Commercially available 7-(furan-2-yl)-1,4-thiazepane variants bearing 4-bromophenylsulfonyl (CAS 1704558-89-3), 4-fluorophenylsulfonyl, or 4-chlorophenylsulfonyl groups differ fundamentally in their electronic and steric profiles . The OCF3 group's trifluoromethyl ether linkage creates a unique electrostatic potential surface that engages in orthogonal multipolar interactions with protein targets, including C–F···H–C hydrogen bonds and C–F···C=O dipole-dipole interactions, which simple halogen substituents (Cl, Br, F) cannot participate in [1]. Additionally, the OCF3 group is resistant to oxidative defluorination pathways that can generate reactive metabolites from aryl halides [2].

Fluorine Chemistry Metabolic Stability SAR Analysis

Thiazepane Ring Conformation: 3D Character Metrics Differentiate Target from Flat Aromatic Scaffolds

1,4-Thiazepane scaffolds were specifically developed as '3D fragments' for screening libraries to address the historical bias toward flat, sp²-rich compound collections. A systematic study demonstrated that 1,4-thiazepane derivatives possess a fraction of sp³-hybridized carbons (Fsp³) exceeding 0.45, compared to < 0.20 for typical flat aromatic heterocycles used in HTS libraries [1]. The target compound, with its seven-membered saturated thiazepane ring bearing substitution at the 4- and 7-positions, adopts multiple low-energy conformations including chair and twist-boat geometries, substantially increasing the accessible conformational space relative to the planar oxazepane or diazepane analogs evaluated in the same NOS inhibition series [2]. Crucially, the thiazepane analog 25 in the NOS inhibitor series achieved an IC50 of 0.19 μM, outperforming its oxazepane and diazepane counterparts, demonstrating that the sulfur atom in the ring contributes directly to potency rather than merely serving as a scaffold element [2].

3D Fragments Conformational Analysis Screening Library Design

PubChem and ChEMBL Database Presence: Absence of Curated Bioactivity Data as a Procurement Signal

A systematic search of PubChem and ChEMBL databases indicates that CAS 1705095-89-1 currently lacks any curated bioactivity data, target annotations, or assay results in these authoritative repositories [1]. This absence is noteworthy because the closest analog—7-(thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane (CAS 1706225-83-3)—similarly has no annotated bioactivity records, confirming that this entire sub-series represents under-explored chemical space . In contrast, other thiazepane derivatives with different substitution patterns (e.g., N-hydroxy-4-[(4-methoxyphenyl)sulfonyl]-2,2-dimethyl-1,4-thiazepane-3-carboxamide) are registered in curated databases with known enzyme target associations (e.g., ChEBI:48897), indicating that the bioactivity annotation gap is specific to the furan/thiophene-OCF3 sub-series, not the thiazepane class as a whole [2].

Chemical Biology Novel Chemical Space Screening Library Procurement

Optimal Procurement and Research Use Scenarios for 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane


Fragment-Based Screening Library Expansion with High-Fsp³, Sulfur-Containing 3D Scaffolds

Researchers seeking to enhance the three-dimensional diversity of fragment screening collections should prioritize this compound. The 1,4-thiazepane core provides an Fsp³ exceeding 0.44, which is more than double that of conventional flat aromatic fragments, directly addressing the well-documented limitation of traditional HTS libraries [1]. The sulfur atom in the ring enables distinct conformational sampling (chair, twist-boat) and potential metal-coordination interactions that oxygen-only heterocycles cannot provide.

Structure-Activity Relationship (SAR) Exploration of Furan-Based Bioisosteres in Carbonic Anhydrase and NOS Inhibitor Programs

The furan-2-yl substituent at the 7-position makes this compound an essential probe for SAR studies comparing furan vs thiophene vs phenyl bioisosteres. Literature precedent established that furan-containing sulfonamides exhibit differential activity profiles in carbonic anhydrase inhibition [2], and thiazepane-based inhibitors have demonstrated potent iNOS inhibition (IC50 = 0.19 μM) [3]. This compound enables systematic exploration of the furan-thiazepane-OCF3 pharmacophore triad.

Fluorine-Mediated Protein-Ligand Interaction Studies Using the OCF3 Pharmacophore

The para-trifluoromethoxy group provides a unique tool for studying orthogonal multipolar interactions (C–F···H–C hydrogen bonds, C–F···C=O dipole-dipole interactions) in protein-ligand complexes [4]. The target compound's OCF3 group is positioned on a freely rotating para-substituted phenyl ring, maximizing the probability of observing fluorine-mediated contacts in co-crystal structures, unlike ortho-OCF3 analogs where steric hindrance restricts conformational sampling.

Novel Chemical Space Exploration for Intellectual Property Generation

The confirmed absence of curated bioactivity data in PubChem and ChEMBL [5] for this compound and its closest analogs establishes this furan-OCF3-thiazepane sub-series as genuinely underexplored territory. Organizations conducting proprietary screening campaigns can file composition-of-matter or method-of-use patents with reduced risk of prior art conflicts, as the specific combination of furan, para-OCF3-phenylsulfonyl, and 1,4-thiazepane elements has not been annotated in major cheminformatics databases.

Quote Request

Request a Quote for 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.